(4-(Azetidin-3-yloxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Azetidin-3-yloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an azetidin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Azetidin-3-yloxy)phenyl)boronic acid typically involves the formation of the azetidin-3-yloxy group followed by its attachment to the phenylboronic acid. One common method involves the reaction of 4-bromophenylboronic acid with azetidin-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Azetidin-3-yloxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The azetidin-3-yloxy group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate in solvents like DMF or toluene.
Major Products
Oxidation: Phenol derivatives.
Reduction: Reduced azetidin-3-yloxy compounds.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(4-(Azetidin-3-yloxy)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Azetidin-3-yloxy)phenyl)boronic acid is largely dependent on its chemical structure. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The azetidine ring imparts strain to the molecule, which can enhance its reactivity in certain contexts .
Comparison with Similar Compounds
Similar Compounds
(4-(Azetidin-3-yl)phenyl)boronic acid: Similar structure but lacks the oxygen atom in the azetidin-3-yloxy group.
Phenylboronic acid: Lacks the azetidine ring, making it less reactive in certain contexts.
Pinacol boronic esters: More stable but less reactive compared to (4-(Azetidin-3-yloxy)phenyl)boronic acid.
Uniqueness
This compound is unique due to the presence of both the boronic acid group and the azetidin-3-yloxy group.
Properties
Molecular Formula |
C9H12BNO3 |
---|---|
Molecular Weight |
193.01 g/mol |
IUPAC Name |
[4-(azetidin-3-yloxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11-13H,5-6H2 |
InChI Key |
WBRQKEOYXSRUEW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CNC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.